molecular formula C6H5BrN2O2 B1267849 2-Bromo-4-methyl-5-nitropyridine CAS No. 23056-47-5

2-Bromo-4-methyl-5-nitropyridine

Cat. No. B1267849
CAS RN: 23056-47-5
M. Wt: 217.02 g/mol
InChI Key: OSYUAHGEDKTDOX-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

A solution of phosphorus oxybromide (14.4 g, 50 mmol) in 1,2-dichloroethane (50 mL) was added to a stirred suspension of 2-hydroxy-4-methyl-5-nitropyridine (5 g, 32.4 mmol) in 1,2-dichloroethane (50 mL) and the resulting mixture was heated to reflux. After 4 h, the reaction was cooled and quenched with water. The organic layer was dried (Na2SO4), filtered through a pad of silica eluting with chloroform and evaporated in vacuo to give the title compound as a yellow solid:
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.O[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][N:8]=1>ClCCCl>[Br:3][C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
5 g
Type
reactant
Smiles
OC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica eluting with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.